BenchChemオンラインストアへようこそ!

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt

LPA receptor pharmacology Calcium signaling GPCR agonism

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt (CAS 325465-92-7), also known as 1-stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) or 18:0 LPA, belongs to the lysophosphatidic acid (LPA) family of bioactive phospholipids. LPAs act as endogenous agonists at six G protein-coupled receptors (LPA₁–LPA₆) and regulate cellular processes including proliferation, migration, survival, and cytokine production.

Molecular Formula C21H41Na2O7P
Molecular Weight 482.5 g/mol
CAS No. 325465-92-7
Cat. No. B3044045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt
CAS325465-92-7
Molecular FormulaC21H41Na2O7P
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+]
InChIInChI=1S/C21H43O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h20,22H,2-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/t20-;;/m1../s1
InChIKeyCPDDUIFEWSUUJZ-FAVHNTAZSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt (CAS 325465-92-7) – Core Identity and Pharmacological Class


Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt (CAS 325465-92-7), also known as 1-stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) or 18:0 LPA, belongs to the lysophosphatidic acid (LPA) family of bioactive phospholipids. LPAs act as endogenous agonists at six G protein-coupled receptors (LPA₁–LPA₆) and regulate cellular processes including proliferation, migration, survival, and cytokine production [1]. This particular species contains a fully saturated C18:0 (stearoyl) acyl chain at the sn-1 position, distinguishing it from unsaturated variants such as 18:1 LPA, as well as other chain-length analogs including 16:0 LPA and 20:4 LPA [2].

Why 18:0 LPA (CAS 325465-92-7) Cannot Be Interchanged with Other LPA Species in Research and Assays


Lysophosphatidic acid species are not functionally interchangeable. The length and saturation of the acyl chain dictate receptor subtype activation, downstream signaling bias, and physiological outcome [1]. For instance, 18:1 LPA preferentially activates LPA₁ and LPA₃ receptors and drives neuropathic pain amplification, whereas 18:0 LPA fails to elicit this response in vivo [2]. In vitro, 18:0 LPA acts as a partial agonist for ERK phosphorylation in prostate cancer cells, in contrast to the full agonist profile of 18:1 LPA [3]. Substituting 18:0 LPA with a different species can therefore invert experimental conclusions or nullify a therapeutic proof-of-concept. The quantitative evidence below confirms that this compound occupies a distinct position in the LPA signaling landscape.

Quantitative Differentiation Data for 18:0 LPA Sodium Salt (CAS 325465-92-7) Relative to Comparator LPA Species


Calcium Mobilization Potency (pEC₅₀): 18:0 LPA vs. 18:1 LPA and 16:0 LPA

In a head-to-head functional assay measuring LPA receptor-mediated calcium mobilization, 18:0 LPA displayed a pEC₅₀ of 5.12 ± 0.19, intermediate between 18:1 LPA (5.03 ± 0.13) and 16:0 LPA (6.40 ± 0.36). Notably, the relative efficacy of 18:0 LPA (127 ± 14.6%) exceeded that of 18:1 LPA (set as 100%), indicating that 18:0 LPA is a higher-efficacy agonist at the receptor(s) tested despite its lower potency relative to 16:0 LPA [1]. This inverted potency–efficacy relationship underscores that potency alone is an insufficient criterion for species selection in functional assays.

LPA receptor pharmacology Calcium signaling GPCR agonism

ERK Phosphorylation Agonist Profiles: 18:0 LPA as a Partial Agonist vs. 18:1 LPA as a Full Agonist

In PC-3 human prostate cancer cells endogenously expressing LPA₁, 18:1 LPA acts as a full agonist for ERK phosphorylation, whereas 18:0 LPA functions as a partial agonist, eliciting a significantly lower maximal response at saturating concentrations (10 µM) [1]. Previous characterization in Du145 prostate cancer cells confirmed that 18:1 LPA was most effective at increasing ERK activation, 18:0 LPA acted as a partial agonist, and 16:0-, 14:0-, and 6:0-LPAs elicited little or no response [2]. This functional divergence occurs despite the two molecules differing only by a single cis-double bond at the C9–C10 position of the acyl chain.

LPA₁ receptor signaling ERK pathway Prostate cancer

In Vivo Functional Selectivity: 18:0 LPA Fails to Induce Neuropathic Pain Amplification

In a rat neuropathic pain model, intrathecal injection of 18:1 LPA triggered spinal LPA production and neuropathic pain-like behavior, whereas equal doses of 16:0 LPA and 18:0 LPA did not produce these effects [1]. This was corroborated by in vitro calcium mobilization data showing that in cells expressing LPA₁ or LPA₃ receptors, 18:1 LPA was the most potent agonist, with 18:0 LPA and 16:0 LPA considerably less effective [1]. This in vivo selectivity demonstrates that the saturated C18:0 acyl chain functionally disfavors the LPA₁/LPA₃-mediated amplification loop that is critical for neuropathic pain initiation.

Neuropathic pain LPA₁/LPA₃ receptors Spinal LPA amplification

LPA Receptor Binding Affinity Rank Order: 1-Stearoyl-LPA vs. Other Acyl-LPA Species

Competition binding assays using 1-[³H]stearoyl-LPA as the radioligand in rat brain and Swiss 3T3 fibroblast membranes established the following affinity rank order: 1-oleoyl-LPA > 1-stearoyl-LPA = 1-palmitoyl-LPA > 1-myristoyl-LPA [1]. Scatchard analysis revealed that the 1-[³H]stearoyl-LPA binding sites had affinities (Kd) of 2.0 ± 0.5 nM (rat brain) and 5.4 ± 2.6 nM (3T3 cells) [1]. This demonstrates that 18:0 LPA (1-stearoyl-LPA) exhibits binding affinity comparable to 16:0 LPA but lower than 18:1 LPA, placing it in an intermediate tier of LPA receptor binders.

LPA receptor binding Radioligand displacement Structure-activity relationship

Structural Basis for Differential LPA₁ Activation: 18:0 LPA vs. 18:1 LPA Molecular Dynamics

Atomistic molecular dynamics simulations and enhanced sampling analyses revealed that 18:0 LPA and 18:1 LPA adopt distinct and dynamic poses within the orthosteric pocket of the active-state LPA₁ receptor, despite identical starting configurations [1]. The saturated alkyl chain of 18:0 LPA and the cis-unsaturated chain of 18:1 LPA engage different sets of hydrophobic residues, leading to differential conformational changes in the conserved CWxP and PIF activation motifs. These structural rearrangements propagate to the intracellular G-protein coupling interface, resulting in distinct interactions with the Gα-helix of the heterotrimeric Gᵢ protein [1]. Critically, 18:0 LPA and 18:1 LPA exhibited similar membrane partitioning characteristics and receptor entry pathways, indicating that the functional divergence arises from differential receptor conformations rather than ligand accessibility [1].

GPCR structural biology Molecular dynamics simulation LPA₁ activation mechanism

Platelet Aggregation Activity of Ether vs. Ester 18:0 LPA Analogs

The 1-O-octadecyl (alkyl-ether) analog of LPA (1-octadecyl-2-hydroxy-sn-glycero-3-phosphate, sodium salt) exhibits an EC₅₀ of 9 nM for platelet aggregation, approximately 20-fold more potent than 1-octadecanoyl LPA (the ester-linked 18:0 LPA species, EC₅₀ = 177 nM) . This structure–activity relationship highlights that the glycerol-to-acyl chain linkage chemistry (ether vs. ester) profoundly impacts biological potency at the platelet LPA receptor. The ester-linked 18:0 LPA (CAS 325465-92-7) is therefore the appropriate reference standard, rather than a generic substitute, for studies involving the natural 1-acyl-LPA pharmacophore.

Platelet aggregation Alkyl-ether LPA LPA analog comparison

Optimal Research and Industrial Application Scenarios for 18:0 LPA Sodium Salt (CAS 325465-92-7)


LPA Receptor Biased Agonism and Signaling Pathway Dissection

The partial agonist profile of 18:0 LPA at LPA₁-mediated ERK phosphorylation [1], combined with its higher relative efficacy for calcium mobilization relative to 18:1 LPA [2], makes this compound an essential tool for dissecting ligand bias at the LPA₁ receptor. Researchers comparing calcium vs. ERK signaling outcomes can use 18:0 LPA alongside 18:1 LPA (full agonist control) and 16:0 LPA (high-potency comparator) to quantify bias factors using the operational model of agonism. This application is directly supported by the quantitative pEC₅₀ and relative efficacy data in Section 3.

Neuropathic Pain Target Validation – Negative Control LPA Species

In rodent models of neuropathic pain, 18:0 LPA does not activate the spinal LPA₁/LPA₃-mediated amplification loop that drives pain hypersensitivity, in contrast to 18:1 LPA [1]. This functional selectivity, validated by quantitative mass spectrometry and behavioral endpoints [1], establishes 18:0 LPA (CAS 325465-92-7) as the appropriate negative control species for in vivo studies of LPA-mediated pain initiation. Investigators screening LPA₁ or LPA₃ antagonists should include 18:1 LPA as the positive control and 18:0 LPA as the negative control to confirm target engagement specificity.

Structure-Based Drug Design and Molecular Pharmacology of LPA₁

The atomistic simulation data demonstrating that 18:0 LPA induces distinct conformational states in the LPA₁ orthosteric pocket and intracellular G-protein coupling interface relative to 18:1 LPA [1] provides a structural framework for rational ligand design. Medicinal chemistry teams developing LPA₁ antagonists or biased agonists can use 18:0 LPA to probe the conformational landscape accessible to saturated acyl-LPA species, complementing information obtained from unsaturated LPA-bound receptor structures. This application is reinforced by the binding affinity data confirming high-affinity interaction (Kd = 2.0–5.4 nM) [2].

Platelet Function and Thrombosis Research – Ester-Linked LPA Reference Standard

The approximately 20-fold potency difference between the ester-linked 18:0 LPA (EC₅₀ = 177 nM, CAS 325465-92-7) and its alkyl-ether analog (EC₅₀ = 9 nM) in platelet aggregation assays [1] underscores that the ester linkage is a critical determinant of biological activity at platelet LPA receptors. For thrombosis and hemostasis studies aiming to recapitulate endogenous 1-acyl-LPA signaling, the ester-linked 18:0 LPA (CAS 325465-92-7) is the appropriate reference compound, and procurement of this specific CAS registry number is essential to avoid inadvertent use of the more potent ether analog.

Quote Request

Request a Quote for Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.